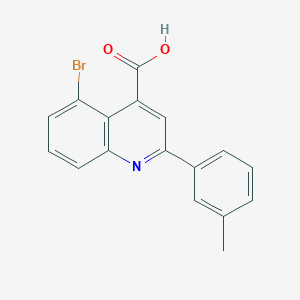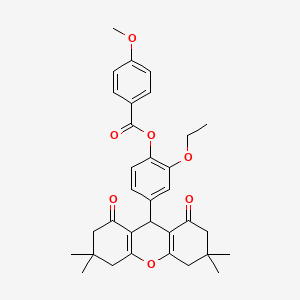![molecular formula C11H14ClN3O2S B4267957 2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4267957.png)
2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide
説明
2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPTH, and it has been synthesized using different methods. CPTH has been found to have a mechanism of action that makes it useful in scientific research, particularly in the field of cancer research.
作用機序
CPTH inhibits the activity of HATs by binding to the acetyl-CoA binding site of the enzyme. This binding prevents the enzyme from carrying out its normal function of adding an acetyl group to histone proteins, which are involved in the regulation of gene expression. This inhibition of HATs leads to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
CPTH has been found to have both biochemical and physiological effects. Biochemically, CPTH inhibits the activity of HATs, leading to the suppression of cancer cell growth. Physiologically, CPTH has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using CPTH in lab experiments is its ability to inhibit the activity of HATs, making it a potential chemotherapeutic agent. However, one limitation of using CPTH in lab experiments is its potential toxicity, which can affect the viability of cells.
将来の方向性
There are several future directions for research involving CPTH. One direction is to further investigate its potential as a chemotherapeutic agent. Another direction is to study its effects on different types of cancer cells. Additionally, research can be done to determine the optimal dosage and administration of CPTH for maximum effectiveness. Finally, research can be done to investigate the potential side effects of CPTH and ways to mitigate them.
Conclusion:
In conclusion, 2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide, or CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research, particularly in cancer research. CPTH inhibits the activity of HATs, leading to the suppression of cancer cell growth. While there are advantages to using CPTH in lab experiments, there are also limitations and potential side effects that need to be considered. Future research can be done to further investigate the potential applications of CPTH and ways to mitigate its limitations and side effects.
科学的研究の応用
CPTH has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CPTH can inhibit the activity of histone acetyltransferases (HATs), which are enzymes that are involved in the regulation of gene expression. This inhibition of HATs can lead to the suppression of cancer cell growth, making CPTH a potential chemotherapeutic agent.
特性
IUPAC Name |
1-[[2-(4-chlorophenoxy)acetyl]amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-2-13-11(18)15-14-10(16)7-17-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNSQYFXURFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267875.png)
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267880.png)
![methyl 6-(1,1-dimethylpropyl)-2-{[(4-ethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267888.png)

![2-(5-methyl-2-thienyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267906.png)
![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267907.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4267914.png)

![2-(acetylamino)-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4267930.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267942.png)
![N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4267947.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B4267963.png)